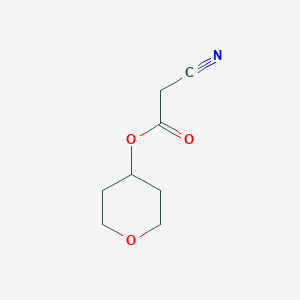

Oxan-4-yl cyanoacetate

Description

Oxan-4-yl cyanoacetate is a cyanoacetate ester derivative where the ester group is an oxan-4-yl (tetrahydropyran-4-yl) moiety. Cyanoacetate esters are versatile building blocks in organic synthesis due to the reactivity of the active methylene group (α to both the ester and nitrile functionalities). These compounds are widely employed in Knoevenagel condensations, heterocyclic synthesis, and multicomponent reactions (MCRs) to generate pharmacologically relevant scaffolds such as pyrimidines, pyridines, and polycyclic spirooxindoles .

The oxan-4-yl group may influence solubility, steric hindrance, and electronic properties compared to conventional alkyl esters (e.g., ethyl or methyl cyanoacetate). Thus, its behavior can be extrapolated from analogous cyanoacetate esters and structurally related compounds.

Properties

CAS No. |

215045-37-7 |

|---|---|

Molecular Formula |

C8H11NO3 |

Molecular Weight |

169.18 g/mol |

IUPAC Name |

oxan-4-yl 2-cyanoacetate |

InChI |

InChI=1S/C8H11NO3/c9-4-1-8(10)12-7-2-5-11-6-3-7/h7H,1-3,5-6H2 |

InChI Key |

CWJPOUZWHAYJJP-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCC1OC(=O)CC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Oxan-4-yl cyanoacetate typically involves the reaction of oxan-4-ol with cyanoacetic acid or its derivatives. One common method is the esterification of cyanoacetic acid with oxan-4-ol in the presence of a catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the continuous mixing of reactants and the removal of by-products to drive the reaction to completion.

Chemical Reactions Analysis

Types of Reactions: Oxan-4-yl cyanoacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form this compound derivatives with different functional groups.

Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of oxan-4-yl aminoacetate.

Substitution: The ester group in this compound can be substituted with other nucleophiles, leading to the formation of a wide range of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions, typically under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield this compound derivatives with aldehyde or carboxylic acid groups, while reduction can produce oxan-4-yl aminoacetate.

Scientific Research Applications

Oxan-4-yl cyanoacetate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: this compound derivatives are explored as potential drug candidates for the treatment of various diseases.

Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

Oxan-4-yl cyanoacetate can be compared with other cyanoacetate derivatives, such as:

- Methyl cyanoacetate

- Ethyl cyanoacetate

- Phenyl cyanoacetate

Uniqueness: this compound is unique due to the presence of the oxan-4-yl group, which imparts different chemical and physical properties compared to other cyanoacetate derivatives. This uniqueness makes it a valuable compound for specific applications in organic synthesis and medicinal chemistry.

Comparison with Similar Compounds

Table 1: Key Properties of Cyanoacetate Esters

Key Observations :

- pKa and Reactivity: Ethyl cyanoacetate’s active methylene group (pKa <9) is more acidic than ethyl malonate (pKa 13.3) or ethyl acetoacetate (pKa 10.7), enabling reactions under milder basic conditions . This compound’s reactivity may align with ethyl/methyl analogs but could require tailored catalysts due to steric effects from the tetrahydropyran ring.

- Catalytic Systems: Ethyl cyanoacetate reacts efficiently with ionic liquid [Ch][OH] at 100°C , while methyl cyanoacetate forms polycyclic spirooxindoles using Mn₃O₄ nanoparticles . Oxan-4-yl derivatives might necessitate optimized catalysts to accommodate bulkier ester groups.

Table 2: Product Diversity Across Cyanoacetate Esters

Key Findings :

- Ethyl cyanoacetate excels in pyrimidine synthesis (e.g., 6-oxo-2-thioxohexahydropyrimidine via Biginelli reactions ).

- Methyl cyanoacetate favors spirooxindole formation due to steric and electronic modulation .

- This compound could theoretically access similar scaffolds, but product regioselectivity might differ due to the oxan-4-yl group’s conformational rigidity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.